molecular formula C10H11FN2O B2534369 N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide CAS No. 2189893-67-0

N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide

Cat. No.: B2534369
CAS No.: 2189893-67-0
M. Wt: 194.209
InChI Key: KGQVLGSBYBZLDS-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines, depending on the type of reaction and reagents used.

Scientific Research Applications

N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide is unique due to the specific positioning of the fluorine atom and the prop-2-enamide group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(5-fluoropyridin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-2-10(14)12-6-5-9-4-3-8(11)7-13-9/h2-4,7H,1,5-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQVLGSBYBZLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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